molecular formula C14H15F3O3 B1360771 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone CAS No. 898786-59-9

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone

Cat. No.: B1360771
CAS No.: 898786-59-9
M. Wt: 288.26 g/mol
InChI Key: FYWAQQNRYZMIPU-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone is a ketone derivative featuring a propiophenone backbone (three-carbon chain terminating in a ketone group) substituted with a 1,3-dioxane ring at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the aromatic ring. This compound is part of a broader class of fluorinated and dioxane-containing propiophenones, which are of interest in pharmaceutical and synthetic chemistry due to their unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 1,3-dioxane moiety may improve solubility or act as a protective group during synthesis .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-2-10(3-5-11)12(18)6-7-13-19-8-1-9-20-13/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWAQQNRYZMIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645946
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-59-9
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone typically proceeds via two main stages:

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Friedel-Crafts Acylation Aromatic substrate with trifluoromethyl group, acyl chloride, AlCl₃ catalyst, solvent such as dichloromethane or acetonitrile Temperature controlled (0–25°C), inert atmosphere recommended to avoid side reactions
Acetalization 1,3-Propanediol, Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid), reflux in solvent like toluene or dichloromethane Removal of water by azeotropic distillation improves yield

Industrial Scale Adaptations

  • Use of continuous flow reactors to optimize reaction time and temperature control.

  • Employment of optimized catalyst systems to increase selectivity and reduce byproducts.

  • Implementation of advanced purification techniques such as distillation and crystallization to achieve high purity of the final compound.

  • Design of Experiments (DoE) approaches to systematically vary parameters such as temperature, solvent polarity, and catalyst loading.

  • Monitoring reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates and byproducts.

  • Adjusting stoichiometry (e.g., using 1.2 equivalents of acyl chloride) to drive reactions to completion and minimize side products.

Parameter Typical Range/Condition Effect on Synthesis
Catalyst for acylation AlCl₃, 0.8–1.2 equiv. Enhances electrophilic substitution
Solvent Dichloromethane, acetonitrile Influences reaction rate and selectivity
Temperature 0–25°C (acylation), reflux (acetalization) Controls reaction kinetics and side reactions
Acid catalyst for acetalization p-Toluenesulfonic acid, Lewis acids Promotes cyclization to dioxane ring
Water removal Azeotropic distillation during acetalization Drives equilibrium toward product formation
  • The electron-withdrawing trifluoromethyl group significantly affects the reactivity of the aromatic ring, requiring careful control of electrophilic aromatic substitution conditions.

  • The acetalization step is sensitive to moisture; thus, rigorous drying and water removal are critical for high yields.

  • Computational studies (e.g., density functional theory) have elucidated the electronic effects of substituents, guiding optimization of reaction conditions.

The preparation of this compound involves a well-defined synthetic sequence combining Friedel-Crafts acylation and acid-catalyzed acetalization. Optimization of catalysts, solvents, temperature, and reaction monitoring techniques ensures high yield and purity. Analytical validation through HPLC, NMR, FT-IR, and crystallography confirms the structural integrity of the compound. Industrial adaptations enhance scalability and efficiency, making this compound accessible for research and potential applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, PDC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-trifluoromethylpropiophenone involves its interaction with various molecular targets and pathways. The compound’s acetal group can undergo hydrolysis under acidic conditions, releasing the corresponding carbonyl compound and 1,3-propanediol . Additionally, the trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Similar compounds differ in substituents on the aromatic ring, chain length (propiophenone vs. valerophenone), and dioxane modifications (e.g., 5,5-dimethyl-1,3-dioxane). Key examples include:

Compound Name Substituent(s) Dioxane Type Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Reference
3-(1,3-Dioxan-2-YL)-4'-CF₃-propiophenone 4'-CF₃ 1,3-Dioxane C₁₄H₁₅F₃O₃ 288.26 ~2.8* 35.5
4'-Chloro-3-(1,3-dioxan-2-YL)-propiophenone 4'-Cl 1,3-Dioxane C₁₃H₁₅ClO₃ 254.71 2.5 35.5
3-(1,3-Dioxan-2-YL)-4'-isopropylpropiophenone 4'-isopropyl 1,3-Dioxane C₁₆H₂₂O₃ 262.34 ~3.1* 35.5
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-F-valerophenone 4'-F, 5,5-dimethyl-dioxane 5,5-Dimethyl-1,3-dioxane C₁₆H₂₁FO₄ 296.33 ~3.0* 44.8

Notes:

  • XLogP3 : The trifluoromethyl derivative exhibits higher lipophilicity compared to the chloro analog due to the strong electron-withdrawing and hydrophobic nature of -CF₃.

Biological Activity

3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone, with the chemical formula C14H15F3O3 and CAS number 898786-59-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including cytotoxicity and interaction with various biological targets, supported by case studies and research findings.

  • Molecular Weight : 288.27 g/mol
  • Purity : 97%
  • Flash Point : 167.2ºC
  • Refractive Index : 1.468
PropertyValue
Molecular FormulaC14H15F3O3
CAS Number898786-59-9
Molecular Weight288.27 g/mol
Purity97%

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound's half-maximal inhibitory concentration (IC50) values have been evaluated against several types of human cancer cells.

Cell LineIC50 (µM)Reference
Pancreatic BxPC3≤0.34
Lung H157Varies
Breast MCF7Varies

In particular, the compound demonstrated superior activity compared to standard chemotherapeutics like cisplatin, suggesting its potential as a novel anticancer agent.

The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress and apoptosis in cancer cells. Morphological analyses have shown signs of endoplasmic reticulum (ER) stress and mitochondrial damage following treatment with the compound, indicating a multi-faceted approach to inducing cell death.

Case Studies

  • Study on Pancreatic Cancer Cells :
    • A study conducted on pancreatic BxPC3 cells revealed that treatment with this compound resulted in significant cytotoxicity, with IC50 values being substantially lower than those observed for cisplatin.
    • The study demonstrated that the compound increased basal levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.
  • Inhibition of Enzymatic Activity :
    • In silico studies suggested that this compound may interact with various molecular targets involved in cancer progression, including enzymes related to cell proliferation and survival.
    • The compound's structure suggests potential binding interactions with active sites of these enzymes, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-trifluoromethylpropiophenone, and what analytical methods validate its purity?

  • Methodology :

  • Friedel-Crafts acylation is a viable approach for introducing the trifluoromethylpropiophenone moiety, using aluminum chloride (AlCl₃) as a catalyst .
  • The 1,3-dioxane ring can be introduced via acid-catalyzed cyclization of a diol precursor with a ketone intermediate, as demonstrated in similar fluorinated propiophenones .
  • Purity validation : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) for quantification. Confirm structural integrity via ¹H/¹³C NMR (e.g., trifluoromethyl resonance at ~110-120 ppm in ¹⁹F NMR) and FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodology :

  • Conduct Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, use acetonitrile or dichloromethane as solvents to enhance electrophilic reactivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) to drive the reaction to completion .

Q. What spectroscopic techniques are critical for characterizing the 1,3-dioxane and trifluoromethyl groups in this compound?

  • Methodology :

  • ¹H NMR : The dioxane ring protons appear as a multiplet between δ 4.0–4.5 ppm, while the trifluoromethyl group is silent in ¹H but detectable via ¹⁹F NMR as a singlet near δ -60 to -70 ppm .
  • X-ray crystallography can resolve the spatial arrangement of the dioxane ring and confirm steric effects on the trifluoromethyl group .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with experimental kinetics (e.g., Hammett plots) using para-substituted aryl probes .
  • Use cyclic voltammetry to assess redox behavior, as the electron-withdrawing trifluoromethyl group may stabilize negative charges in transition states .

Q. What experimental designs are suitable for evaluating the environmental persistence of this compound in aquatic systems?

  • Methodology :

  • Follow the OECD 308 guideline for biodegradability testing: incubate the compound in water-sediment systems under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS over 60 days .
  • Assess photostability using a solar simulator (λ > 290 nm) and quantify degradation products (e.g., hydroxylated derivatives) with high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodology :

  • Apply meta-analysis to compare IC₅₀ values from cell-based vs. enzymatic assays. For example, discrepancies in kinase inhibition may arise from off-target effects in whole-cell systems .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts (e.g., fluorescence interference) .

Q. What computational strategies predict the metabolic pathways of this compound in mammalian systems?

  • Methodology :

  • Utilize in silico tools like GLORY or Meteor Nexus to simulate Phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Methodological Notes

  • Data Sources : Relied on PubChem (structural data) , environmental fate protocols , and synthetic methodologies from peer-reviewed analogs .
  • Experimental Design : Referenced randomized block designs and OECD standards for reproducibility.

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